molecular formula C14H12ClNO3 B13117861 4-(Aminomethyl)phenyl(2-chlorophenyl)carbonate

4-(Aminomethyl)phenyl(2-chlorophenyl)carbonate

Cat. No.: B13117861
M. Wt: 277.70 g/mol
InChI Key: CABHZWPDYBLXPJ-UHFFFAOYSA-N
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Description

4-(Aminomethyl)phenyl(2-chlorophenyl)carbonate is an organic compound that features both an aminomethyl group and a chlorophenyl group attached to a carbonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)phenyl(2-chlorophenyl)carbonate typically involves the reaction of 4-(aminomethyl)phenol with 2-chlorophenyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

4-(Aminomethyl)phenol+2-Chlorophenyl chloroformateThis compound+HCl\text{4-(Aminomethyl)phenol} + \text{2-Chlorophenyl chloroformate} \rightarrow \text{this compound} + \text{HCl} 4-(Aminomethyl)phenol+2-Chlorophenyl chloroformate→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)phenyl(2-chlorophenyl)carbonate can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carbonate group can be reduced to form alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom in the chlorophenyl group.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-(Aminomethyl)phenyl(2-chlorophenyl)carbonate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.

    Industry: Utilized in the production of specialty polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)phenyl(2-chlorophenyl)carbonate depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds or electrostatic interactions with biological targets, while the chlorophenyl group can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    4-(Aminomethyl)phenyl(2-bromophenyl)carbonate: Similar structure but with a bromine atom instead of chlorine.

    4-(Aminomethyl)phenyl(2-fluorophenyl)carbonate: Contains a fluorine atom instead of chlorine.

    4-(Aminomethyl)phenyl(2-methylphenyl)carbonate: Features a methyl group instead of chlorine.

Uniqueness

4-(Aminomethyl)phenyl(2-chlorophenyl)carbonate is unique due to the presence of the chlorophenyl group, which can participate in specific chemical reactions and interactions that are not possible with other halogen or alkyl substituents. This makes it a valuable compound for designing molecules with tailored properties.

Properties

Molecular Formula

C14H12ClNO3

Molecular Weight

277.70 g/mol

IUPAC Name

[4-(aminomethyl)phenyl] (2-chlorophenyl) carbonate

InChI

InChI=1S/C14H12ClNO3/c15-12-3-1-2-4-13(12)19-14(17)18-11-7-5-10(9-16)6-8-11/h1-8H,9,16H2

InChI Key

CABHZWPDYBLXPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OC(=O)OC2=CC=C(C=C2)CN)Cl

Origin of Product

United States

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